N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as “N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine” derivatives, has been reported . These derivatives have been synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetyl chloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol .Molecular Structure Analysis
The molecular structure analysis of similar compounds has been studied . For instance, the structure of protein-ligand complex reveals that thiadiazoles partially occupy the adenine-binding pocket in PKnB, providing a framework for the design of compounds with potential therapeutic applications .Chemical Reactions Analysis
The chemical reactions of similar compounds have been reported . For example, “N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine” derivatives have been synthesized by the reaction of 2-amino-5-methyl-1,3,4-thiadiazole and chloroacetyl chloride with a suitable solvent, then cyclized with thiourea at reflux temperature in methanol .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, “5-Methyl-1,3,4-thiadiazol-2-thiol” has a molecular weight of 132.21, and it is soluble in chloroform .Scientific Research Applications
- Notably, analogues D-1, D-6, D-15, and D-16 demonstrated comparable efficacy (within the IC50 range of 1 to 7 μM) when compared to the reference drug doxorubicin (IC50 = 0.5 μM) .
- Molecules D-2, D-4, D-6, D-19, and D-20 exhibited potent antimicrobial activity, with MIC ranges of 3.58 to 8.74 µM .
Anticancer Potential
Antimicrobial Activity
Antioxidant Properties
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N7OS/c1-7-13-15-11(20-7)12-10(19)9-14-17-18(16-9)8-5-3-2-4-6-8/h2-6H,1H3,(H,12,15,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWZJPVNRYLHPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N7OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.